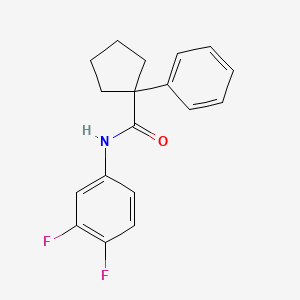(prop-2-yn-1-yl)amine CAS No. 1241552-60-2](/img/structure/B2665285.png)
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine, also known as FPEMPA, is a chemical compound that belongs to the family of phenylethylamines. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity and cognitive function. FPEMPA has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用机制
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine exerts its pharmacological effects by selectively activating the mGluR5 receptor, which is predominantly expressed in the central nervous system. Activation of mGluR5 leads to the modulation of various intracellular signaling pathways, including the activation of protein kinase C and the inhibition of adenylyl cyclase. These signaling pathways are involved in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release.
Biochemical and Physiological Effects:
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine has been shown to enhance long-term potentiation (LTP), a cellular mechanism that underlies learning and memory, in various brain regions, including the hippocampus and prefrontal cortex. It has also been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood and motivation.
实验室实验的优点和局限性
One of the main advantages of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine is its high selectivity and potency for the mGluR5 receptor, which allows for precise modulation of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine is its relatively short half-life, which requires frequent dosing in animal studies.
未来方向
Future research on [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine could focus on its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. Additionally, further studies could investigate the underlying mechanisms of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine's pharmacological effects, including its effects on intracellular signaling pathways and gene expression. Finally, the development of more potent and selective mGluR5 agonists could lead to the development of more effective treatments for these disorders.
合成方法
The synthesis of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine involves several steps, including the preparation of the starting materials and the coupling reaction between them. The most commonly used method for the synthesis of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine is the one-pot procedure, which involves the reaction of 2-fluorophenol with propargyl bromide to form 2-(2-fluorophenoxy)prop-2-yn-1-ol. This intermediate is then reacted with methylamine and propargyl bromide to yield [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine.
科学研究应用
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to improve cognitive function, enhance synaptic plasticity, and reduce the symptoms of these disorders in preclinical models.
属性
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]-N-methylprop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-3-8-14(2)9-10-15-12-7-5-4-6-11(12)13/h1,4-7H,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBCUPBBECGBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1F)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2665202.png)
![N-(3,5-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2665203.png)
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2665205.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2665206.png)

![N-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2665210.png)
![5-(Carboxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2665214.png)
![1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B2665215.png)
![2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2665216.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2665221.png)

![(E)-2-(4-(difluoromethoxy)benzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2665223.png)
![1-(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2665224.png)
